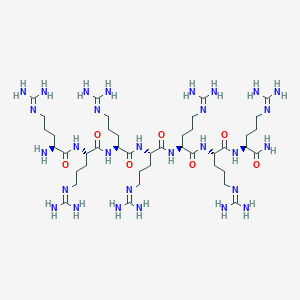![molecular formula C15H12N2OS2 B14236869 [(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone CAS No. 230309-03-2](/img/structure/B14236869.png)
[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and aldehyde precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
化学反应分析
Types of Reactions
[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
科学研究应用
Chemistry
In chemistry, [(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors. Research has shown its potential in inhibiting certain enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique structure allows for the design of materials with tailored properties for various applications.
作用机制
The mechanism of action of [(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition or allosteric modulation. The exact mechanism depends on the specific target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and have similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring exhibit similar reactivity and can undergo similar chemical reactions.
Phenyl derivatives: These compounds contain a phenyl group and share similar substitution patterns.
Uniqueness
[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone is unique due to the combination of its structural elements. The presence of the thiazolidine ring, pyridine ring, and phenyl group in a single molecule provides a unique platform for exploring new chemical reactions and developing novel applications in various fields .
属性
CAS 编号 |
230309-03-2 |
|---|---|
分子式 |
C15H12N2OS2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H12N2OS2/c18-14(12-7-4-8-16-9-12)17-13(10-20-15(17)19)11-5-2-1-3-6-11/h1-9,13H,10H2/t13-/m1/s1 |
InChI 键 |
UQSUQIIZHZDEML-CYBMUJFWSA-N |
手性 SMILES |
C1[C@@H](N(C(=S)S1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(N(C(=S)S1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


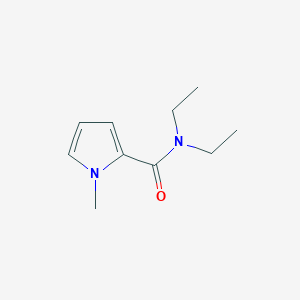
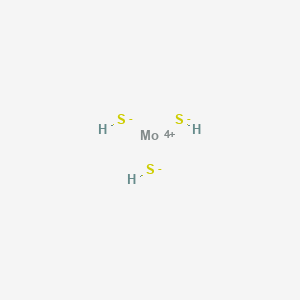
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
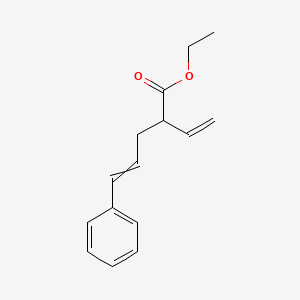
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
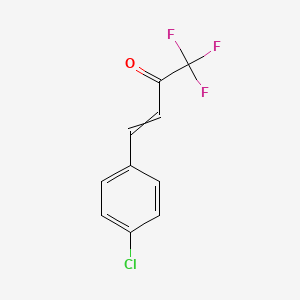
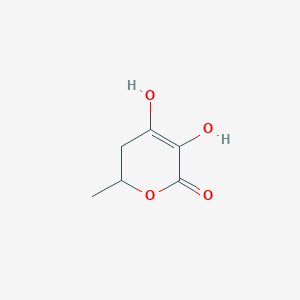
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
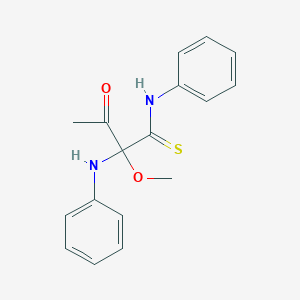
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
